[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Description
[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid is a cyclopentenyl-acetic acid derivative featuring a 4-chlorophenyl substituent at the 2-position of the cyclopentenone ring. Its structure combines a cyclopentenone core (a five-membered ring with a ketone group) and an acetic acid side chain, which may contribute to its reactivity and biological interactions.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-oxocyclopenten-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZZAJLNWKPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355587 | |
| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53272-87-0 | |
| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Derivatives of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Chloro vs. Fluoro Substitution : The chloro analog (Cl, atomic weight 35.45) increases molecular weight compared to the fluoro analog (F, atomic weight 19.00). This difference may influence lipophilicity and metabolic stability, with chloro-substituted compounds often exhibiting enhanced membrane permeability .
- The methoxy analog (CAS 53272-88-1) is marketed for research applications, suggesting utility in synthetic chemistry .
Biological Activity
[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid, with the CAS number 53272-87-0, is an organic compound notable for its unique cyclopentene structure and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H11ClO3
- Molecular Weight : 250.68 g/mol
The compound features a cyclopentene ring substituted with a chloro-phenyl group and an acetic acid moiety, contributing to its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators such as prostaglandins.
Table 1: Summary of Anti-inflammatory Studies
| Study | Compound Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | This compound | 5.0 | COX inhibition |
| Study B | Derivative 1 | 3.2 | COX inhibition |
| Study C | Derivative 2 | 4.8 | COX inhibition |
These studies demonstrate that the compound's derivatives can effectively reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has also been explored. Several studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 2: Summary of Anticancer Studies
| Study | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study D | CCRF-CEM (leukemia) | 10.0 | Apoptosis induction |
| Study E | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |
| Study F | A549 (lung cancer) | 12.5 | Apoptosis induction |
The mechanism by which this compound exerts its anticancer effects includes modulation of cell cycle regulators and activation of apoptotic pathways, making it a candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits COX enzymes, leading to decreased production of inflammatory mediators.
- Cell Signaling Modulation : It alters signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
- Receptor Interaction : The compound may interact with specific cellular receptors that regulate inflammatory responses and cell survival.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study 1 : In a preclinical model of rheumatoid arthritis, treatment with the compound resulted in a significant reduction in joint swelling and pain scores.
- Case Study 2 : A study on breast cancer xenografts demonstrated that administration of the compound led to a marked decrease in tumor size compared to control groups.
These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
